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Compound of Interest

Compound Name:
Tert-butyl 4-(1-

aminoethyl)benzoate

Cat. No.: B2893418 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of spectroscopic data for two hypothetical batches

of "Tert-butyl 4-(1-aminoethyl)benzoate," herein designated as Batch A and Batch B. The

data presented is based on publicly available spectroscopic information for closely related

structural analogs and is intended to serve as an illustrative example of best practices for

batch-to-batch quality control and compound verification.

Data Summary
The following tables summarize the key spectroscopic data obtained for Batch A and Batch B.

Significant deviations between batches could indicate impurities, structural isomers, or

degradation products, and should be investigated further.

Table 1: ¹H NMR Data (400 MHz, CDCl₃)
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Assignment

Batch A

Chemical

Shift (δ,

ppm)

Batch B

Chemical

Shift (δ,

ppm)

Multiplicity

Coupling

Constant (J,

Hz)

Integration

H-a 7.95 7.98 d 8.4 2H

H-b 7.40 7.42 d 8.4 2H

H-c 4.15 4.18 q 6.8 1H

H-d 1.58 1.60 s - 9H

H-e 1.45 1.47 d 6.8 3H

NH₂ 1.85 (br s) 1.88 (br s) br s - 2H

Table 2: ¹³C NMR Data (100 MHz, CDCl₃)
Assignment

Batch A Chemical Shift (δ,

ppm)

Batch B Chemical Shift (δ,

ppm)

C-1 165.8 166.0

C-2 152.5 152.8

C-3 129.8 130.0

C-4 125.2 125.5

C-5 80.9 81.1

C-6 51.5 51.7

C-7 28.1 28.3

C-8 24.5 24.7

Table 3: Mass Spectrometry (ESI+)
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Batch Observed m/z [M+H]⁺ Theoretical m/z [M+H]⁺

Batch A 222.15 222.15

Batch B 222.16 222.15

Table 4: Infrared Spectroscopy (FTIR, cm⁻¹)
Assignment Batch A (cm⁻¹) Batch B (cm⁻¹)

N-H stretch 3380, 3300 3382, 3305

C-H stretch (aromatic) 3050 3055

C-H stretch (aliphatic) 2975, 2930 2978, 2932

C=O stretch (ester) 1715 1718

C=C stretch (aromatic) 1610, 1510 1612, 1512

C-O stretch 1280, 1120 1285, 1122

Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Consistency in these protocols is critical for reliable batch-to-batch comparisons.

Proton Nuclear Magnetic Resonance (¹H NMR)
Spectroscopy

Instrument: 400 MHz NMR Spectrometer

Solvent: Chloroform-d (CDCl₃)

Concentration: 10 mg/mL

Temperature: 25°C

Reference: Tetramethylsilane (TMS) at 0.00 ppm

Parameters: 16 scans, 1.0 s relaxation delay
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Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
Spectroscopy

Instrument: 100 MHz NMR Spectrometer

Solvent: Chloroform-d (CDCl₃)

Concentration: 20 mg/mL

Temperature: 25°C

Reference: CDCl₃ at 77.16 ppm

Parameters: 512 scans, 2.0 s relaxation delay, proton-decoupled

Mass Spectrometry (MS)
Instrument: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometer

Mode: Positive Ion (ESI+)

Solvent: Acetonitrile/Water (90:10) with 0.1% Formic Acid

Infusion Rate: 5 µL/min

Scan Range: 50-500 m/z

Infrared (IR) Spectroscopy
Instrument: Fourier-Transform Infrared (FTIR) Spectrometer with an Attenuated Total

Reflectance (ATR) accessory

Sample Preparation: A small amount of the solid sample was placed directly on the ATR

crystal.

Scan Range: 4000-400 cm⁻¹

Resolution: 4 cm⁻¹

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 6 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2893418?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Scans: 32 scans, background corrected

Workflow for Spectroscopic Data Comparison
The following diagram illustrates the logical workflow for the comparative analysis of

spectroscopic data between different batches of a chemical compound.

Batch A Analysis Batch B Analysis

Batch A Sample

¹H NMR ¹³C NMR Mass Spec IR Spec

Data Comparison

Batch B Sample

¹H NMR ¹³C NMR Mass Spec IR Spec

Conclusion
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No Significant
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Inconsistency Detected
(Further Investigation Required)

Significant
Differences

Click to download full resolution via product page

Caption: Workflow for comparing spectroscopic data from two batches.
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[https://www.benchchem.com/product/b2893418#spectroscopic-data-comparison-for-tert-
butyl-4-1-aminoethyl-benzoate-batches]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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